Cordycepin

Vue d'ensemble

Description

. Il a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3'-Désoxyadénosine implique généralement la désoxydation sélective de l'adénosine en position 3'. Une méthode courante consiste à utiliser des réactifs tels que la triphénylphosphine et l'azodicarboxylate de diéthyle (DEAD) en présence d'un solvant approprié tel que le tétrahydrofurane (THF). La réaction est réalisée sous atmosphère inerte, généralement de l'azote, à basse température pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de la 3'-Désoxyadénosine utilise souvent des approches biotechnologiques, utilisant des procédés de fermentation microbienne. Le champignon Cordyceps militaris est cultivé dans des conditions contrôlées pour produire le composé en grandes quantités. Cette méthode est préférée en raison de son coût-efficacité et de sa durabilité .

Analyse Des Réactions Chimiques

Types de réactions

La 3'-Désoxyadénosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former la 3'-Désoxyinosine.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, améliorant ainsi son activité biologique.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants en position 3', modifiant ainsi ses propriétés.

Réactifs et conditions courantes

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.

Substitution : Les nucléophiles tels que les halogénures ou les amines sont utilisés en conditions basiques pour réaliser la substitution.

Principaux produits

Oxydation : 3'-Désoxyinosine

Réduction : Divers dérivés réduits présentant une activité biologique accrue

Substitution : Analogues substitués aux propriétés pharmacologiques modifiées

Applications De Recherche Scientifique

Antitumor Activity

Cordycepin has demonstrated considerable antitumor effects across various cancer cell lines. It inhibits tumor growth and metastasis by inducing apoptosis and cell cycle arrest. Key findings include:

- Mechanism of Action : this compound exerts its effects by interfering with DNA and RNA synthesis, activating caspase cascades, and modulating several signaling pathways such as mitogen-activated protein kinase and NF-κB .

- In Vivo Studies : Research indicates that this compound can enhance systemic antitumor immune responses in animal models, particularly in colon cancer . It has also shown efficacy against nasopharyngeal carcinoma by downregulating ERK signaling pathways .

Immunomodulatory Effects

This compound plays a role in enhancing immune responses, making it a candidate for cancer immunotherapy:

- Surface Molecule Modulation : Studies have shown that this compound can modify the expression of immune cell surface molecules, increasing susceptibility to immune-mediated killing .

- Natural Killer Cell Activation : this compound enhances the activity of natural killer cells and promotes cytokine production in effector immune cells .

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects, which can be beneficial in treating various inflammatory diseases:

- Respiratory Diseases : It has been reported to alleviate symptoms of chronic obstructive pulmonary disease by reducing airway inflammation and improving mucus clearance .

- Colitis Models : In animal studies, this compound has suppressed intestinal irritation and inflammatory mediators in models of acute colitis .

Metabolic Disorders

The compound shows promise in managing metabolic disorders such as diabetes:

- Antidiabetic Effects : this compound has been found to lower blood glucose levels and improve lipid metabolism in diabetic animal models. It promotes glucose metabolism and offers protective effects against diabetic nephropathy .

- Hyperuricemia Treatment : Research indicates that this compound can normalize uric acid levels in hyperuricemic mice, suggesting its potential use in gout management .

Reproductive Health

This compound may enhance reproductive health by improving sperm quality and quantity:

- Fertility Enhancement : Studies have indicated that supplementation with this compound increases testosterone levels and enhances motility in sperm cells, which could benefit male fertility treatments .

Clinical Applications

Recent clinical trials have explored the safety and efficacy of this compound in humans:

- Immune Function Improvement : A randomized controlled trial demonstrated that this compound supplementation significantly increased natural killer cell activity and reduced inflammatory markers in participants .

Summary Table of Applications

Mécanisme D'action

3’-Deoxyadenosine exerts its effects by interfering with nucleic acid synthesis. It is incorporated into RNA, leading to premature termination of RNA chains. This mechanism disrupts protein synthesis and inhibits cell proliferation. The compound targets various molecular pathways, including the inhibition of adenosine deaminase and activation of AMP-activated protein kinase (AMPK) .

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine : Un nucléoside naturel ayant une structure similaire mais une activité biologique différente.

2'-Désoxyadénosine : Un autre analogue de nucléoside présentant des propriétés pharmacologiques distinctes.

Analogues de la cordycépine : Divers dérivés synthétiques de la 3'-Désoxyadénosine ayant une activité modifiée.

Unicité

La 3'-Désoxyadénosine est unique en raison de sa désoxydation spécifique en position 3', ce qui lui confère des activités biologiques distinctes par rapport aux autres analogues de nucléosides. Sa capacité à interférer avec la synthèse de l'ARN et son large spectre d'effets biologiques en font un composé précieux en recherche scientifique et pour les applications thérapeutiques .

Activité Biologique

Cordycepin, also known as 3'-deoxyadenosine, is a bioactive compound derived from the fungus Cordyceps militaris and Cordyceps sinensis. It has garnered significant attention in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by various research findings and case studies.

1. Antitumor Activity

This compound exhibits potent antitumor properties through multiple mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, affecting phases such as G1 and G2/M. Studies indicate that effective doses range from 5 µM to 1.6 mM, with an average effective concentration around 136 µM .

- Apoptosis Induction : this compound activates caspase pathways leading to apoptosis in cancer cells. It has shown efficacy against human tongue cancer cells and testicular tumor cells .

- Inhibition of Metastasis : Research indicates that this compound inhibits tumor growth and metastasis by downregulating signaling pathways such as MAPK/ERK and Hedgehog pathways .

2. Anti-inflammatory Effects

This compound has been recognized for its strong anti-inflammatory properties:

- Cytokine Regulation : It inhibits the production of pro-inflammatory cytokines by modulating NF-κB and other signaling pathways, thus reducing inflammation in various animal models .

- Protection of Blood-Brain Barrier (BBB) : this compound aids in maintaining BBB integrity by enhancing tight junction proteins, which could be beneficial in treating neuroinflammatory conditions .

3. Neuroprotective Properties

The neuroprotective effects of this compound are particularly noteworthy:

- Oxidative Stress Reduction : this compound reduces oxidative stress markers and enhances antioxidant enzyme activity in neuronal cells, promoting cell survival under stress conditions .

- Memory Improvement : In animal models of aging, this compound has improved cognitive functions by mitigating oxidative damage and enhancing neuronal health .

4. Metabolic Effects

This compound influences metabolic processes:

- Weight Management : Studies show that this compound can reduce body weight and alter fat metabolism in obese animal models .

- Diabetes Management : It exhibits potential in ameliorating symptoms of diabetes by regulating glucose metabolism and improving insulin sensitivity .

Case Study 1: Antitumor Efficacy

A study involving colon cancer mice demonstrated that administration of this compound significantly inhibited tumor growth while inducing an immune response against the tumor cells. The underlying mechanisms were linked to the activation of various signaling pathways involved in apoptosis and autophagy .

Case Study 2: Neuroprotection in Aging Models

In a D-galactose-induced aging mouse model, this compound treatment resulted in improved memory performance. The mechanism was associated with reduced levels of malondialdehyde (MDA) and increased activity of superoxide dismutase (SOD), indicating a protective effect against oxidative stress .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Propriétés

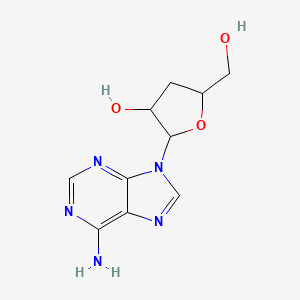

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.